

In-Depth Technical Guide: 4-Methyl-2(3H)-benzothiazolone (CAS 73443-84-2)

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Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1281406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic chemical data, synthesis, and potential biological significance of 4-Methyl-2(3H)-benzothiazolone (CAS 73443-84-2). The information is compiled from various scientific sources to support research and development activities.

Core Chemical Data

4-Methyl-2(3H)-benzothiazolone, also known as 2-Hydroxy-4-methylbenzothiazole, is a heterocyclic organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a methyl group substitution on the benzene ring.

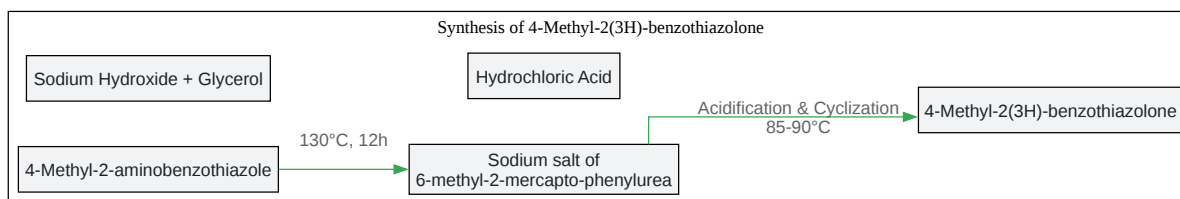
Property	Value
CAS Number	73443-84-2
Molecular Formula	C ₈ H ₇ NOS
Molecular Weight	165.21 g/mol
IUPAC Name	4-methyl-1,3-benzothiazol-2(3H)-one
Synonyms	2-Hydroxy-4-methylbenzothiazole, 4-Methyl-2-benzothiazolinone
Boiling Point	367.7°C at 760 mmHg
Density	1.03 g/cm ³
InChI Key	MAIYZXCYLEJOFK-UHFFFAOYSA-N
SMILES	<chem>CC1=C2C(=CC=C1)SC(=O)N2</chem>

Synthesis Protocol

A documented method for the preparation of 2-hydroxy-benzothiazoles, including the 4-methyl derivative, involves the treatment of the corresponding 2-amino-benzothiazole compound with an alkali or alkaline earth metal hydroxide. This process is typically carried out in an alkali-resistant solvent with the substantial exclusion of water. The resulting salt of the ortho-mercapto-N-phenylurea compound is then cyclized using an acid to yield the final 2-hydroxy-benzothiazole product. This method is noted for producing high yields and purity while minimizing wastewater issues.^[1]

Experimental Protocol: Synthesis of 4-Methyl-2-hydroxy-benzothiazole^[1]

A mixture of 82 parts of 4-methyl-2-aminobenzothiazole, 50 parts of solid sodium hydroxide, and 75 parts of glycerol is stirred for 12 hours at 130°C. The resulting mixture is then slowly added to 1000 parts of ice water. The solution containing the sodium salt of 6-methyl-2-mercapto-phenylurea is clarified by adding 2.5 parts of activated carbon and filtering. The filtrate is subsequently treated with 250 parts of a 30% aqueous hydrochloric acid solution and heated to 85-90°C for 15 minutes with stirring. After cooling to 20°C, the precipitated 4-methyl-2-hydroxy-benzothiazole is isolated by filtration, washed with water, and dried.



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A simplified workflow for the synthesis of 4-Methyl-2(3H)-benzothiazolone.

Potential Biological Activity and Signaling Pathways

While direct experimental studies on the biological activity and mechanism of action of 4-Methyl-2(3H)-benzothiazolone are limited in the readily available scientific literature, the broader class of benzothiazole derivatives has been extensively investigated for a wide range of pharmacological activities. These activities suggest potential areas of research for the title compound.

Inhibitory Activities of Benzothiazole Derivatives:

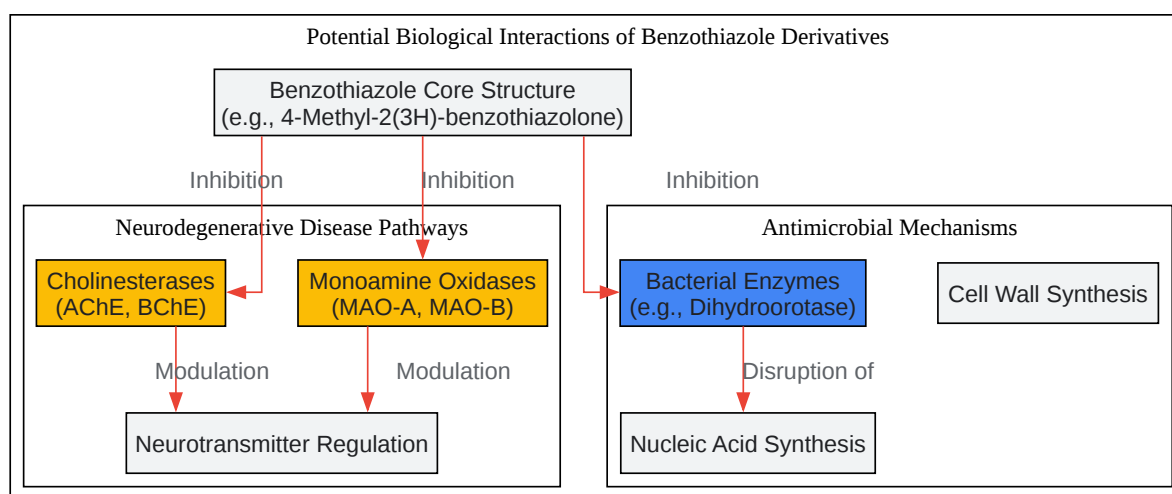
- **Cholinesterase Inhibition:** Certain benzothiazolone derivatives have been synthesized and evaluated for their inhibitory activity against cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives have shown potent and selective inhibition of BChE, suggesting potential applications in the research of neurodegenerative diseases like Alzheimer's disease.[2]
- **Monoamine Oxidase (MAO) Inhibition:** Novel benzothiazole-hydrazone derivatives have been designed and synthesized as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. Some of these compounds have displayed significant and selective inhibitory activity against hMAO-B, indicating their potential as leads for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.[3]

- **Antimicrobial Activity:** Various benzothiazole derivatives have been screened for their antimicrobial properties. Some have demonstrated inhibitory activity against bacterial strains like *Staphylococcus aureus*, *Bacillus subtilis*, and *Escherichia coli*, as well as antifungal activity against *Candida albicans* and *Aspergillus niger*.^[4] The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes, such as dihydroorotase.^[4]

Given the established bioactivity of the benzothiazole scaffold, it is plausible that 4-Methyl-2(3H)-benzothiazolone could exhibit similar inhibitory activities. Further screening and mechanistic studies are warranted to elucidate its specific biological targets and potential therapeutic applications.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, 4-Methyl-2(3H)-benzothiazolone could potentially interact with signaling pathways relevant to neurodegeneration and microbial pathogenesis.



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Hypothesized interaction of benzothiazole derivatives with biological targets.

Safety and Handling

Based on available safety data sheets for related compounds, 4-Methyl-2(3H)-benzothiazolone should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. For detailed safety information, please refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methyl-2(3H)-benzothiazolone is a readily synthesizable compound with a chemical scaffold known to exhibit a wide range of biological activities. While specific data on this particular molecule is not abundant, the existing literature on related benzothiazole derivatives provides a strong rationale for its further investigation as a potential modulator of various enzymatic and signaling pathways. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this compound.

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